(4-Bromo-3-methylphenyl)hydrazine
Overview
Description
(4-Bromo-3-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position
Mechanism of Action
Target of Action
Hydrazine compounds have been known to exhibit diverse pharmacological effects . For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
Mode of Action
Hydrazines are known to react with aldehydes and ketones to form oximes or hydrazones . The nitrogen in the hydrazine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that hydrazine compounds can participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 20107 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . For instance, one such compound displayed superior antipromastigote activity .
Action Environment
It’s worth noting that the compound is used for proteomics research , suggesting that it may be stable under various laboratory conditions.
Biochemical Analysis
Biochemical Properties
(4-Bromo-3-methylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in various biochemical processes . The compound’s interaction with enzymes, proteins, and other biomolecules is crucial for its function. For instance, it can act as a nucleophile, reacting with electrophilic carbonyl groups in aldehydes and ketones . This interaction is essential for the formation of stable hydrazone derivatives, which are used in various biochemical assays and research applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in cellular redox states and metabolic fluxes . Additionally, this compound has been shown to affect the expression of genes related to cell cycle regulation and apoptosis, indicating its potential impact on cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to carbonyl groups in aldehydes and ketones, forming hydrazone derivatives through a nucleophilic addition reaction . This binding interaction is crucial for the compound’s biochemical activity, as it stabilizes the hydrazone derivatives and prevents their degradation . Additionally, this compound can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their catalytic activity and influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in gene expression, enzyme activity, and cellular metabolism, which can persist even after the compound has been metabolized or degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These adverse effects are dose-dependent and can lead to significant physiological changes in animal models, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and redox regulation . The compound interacts with enzymes such as catalase and superoxide dismutase, which are involved in the detoxification of reactive oxygen species . Additionally, this compound can affect metabolic fluxes by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins and enzymes, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be localized to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications can also direct this compound to specific subcellular compartments, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-Bromo-3-methylphenyl)hydrazine typically involves the following steps:
Diazotization Reaction: The starting material, 4-bromo-3-methylaniline, undergoes diazotization by reacting with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Reduction Reaction: The diazonium salt is then reduced using a reducing agent such as sodium metabisulfite under controlled conditions (temperature range of 10-35°C and pH 7) to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Diazotization: Large quantities of 4-bromo-3-methylaniline are diazotized using sodium nitrite and hydrochloric acid.
Efficient Reduction: The resulting diazonium salt is reduced using sodium metabisulfite, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-methylphenyl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with aryl boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Sodium Metabisulfite: Used as a reducing agent in the preparation process.
Aryl Boronic Acids: Reactants in coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Substituted Hydrazines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(4-Bromo-3-methylphenyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antibacterial agents and enzyme inhibitors.
Materials Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: It is employed in studies related to enzyme inhibition and antibacterial activity, particularly against drug-resistant bacterial strains.
Comparison with Similar Compounds
Phenylhydrazine: The parent compound without the bromine and methyl substitutions.
4-Bromo-phenylhydrazine: Similar structure but lacks the methyl group.
3-Methylphenylhydrazine: Similar structure but lacks the bromine atom.
Uniqueness: (4-Bromo-3-methylphenyl)hydrazine is unique due to the combined presence of both bromine and methyl groups, which confer specific chemical reactivity and biological activity. This dual substitution enhances its utility in various synthetic and research applications compared to its simpler analogs .
Properties
IUPAC Name |
(4-bromo-3-methylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSVEMZXVDRIRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300691 | |
Record name | (4-Bromo-3-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90084-70-1 | |
Record name | (4-Bromo-3-methylphenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90084-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-3-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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